molecular formula C13H17NO2 B1525265 3-(4-Allyl-2-methoxyphenoxy)azetidine CAS No. 1219960-88-9

3-(4-Allyl-2-methoxyphenoxy)azetidine

Cat. No. B1525265
CAS RN: 1219960-88-9
M. Wt: 219.28 g/mol
InChI Key: ATDWYPRWWHGARF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines are synthesized through various methods. One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the intramolecular amination of organoboronates to provide azetidines . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .


Molecular Structure Analysis

The molecular structure of 3-(4-Allyl-2-methoxyphenoxy)azetidine consists of a four-membered azetidine ring attached to a phenyl ring through an oxygen atom. The phenyl ring has a methoxy group and an allyl group attached to it.


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidines are excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

The structure of 3-(4-Allyl-2-methoxyphenoxy)azetidine suggests potential in the synthesis of bioactive molecules. The azetidine ring, known for its reactivity due to ring strain, can be a key scaffold in creating new pharmacologically active compounds . The allyl group could be used in further synthetic transformations, potentially leading to new drug candidates.

Cancer Research: Cytotoxic Agents

Derivatives of 4-Allyl-2-methoxyphenol have shown cytotoxic activity against human breast cancer cells . By extension, 3-(4-Allyl-2-methoxyphenoxy)azetidine could be a precursor in synthesizing new derivatives with enhanced cytotoxic properties for cancer treatment research.

Dental Composites: Additives for Improved Properties

In dental science, additives are used to enhance the properties of dental composites. The oligomers of similar structures have been utilized to improve the strength and reduce the sensitivity of dental materials to external illumination . This compound could serve as an additive to further refine these properties.

Organic Synthesis: Strain-Driven Reactions

The azetidine ring in 3-(4-Allyl-2-methoxyphenoxy)azetidine can undergo strain-driven reactions, which are a cornerstone of organic synthesis . This makes it a valuable compound for developing new synthetic methodologies.

Future Directions

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They have been used in drug discovery, polymerization, and as chiral templates . The future directions of azetidine research will likely focus on the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(2-methoxy-4-prop-2-enylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-4-10-5-6-12(13(7-10)15-2)16-11-8-14-9-11/h3,5-7,11,14H,1,4,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDWYPRWWHGARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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